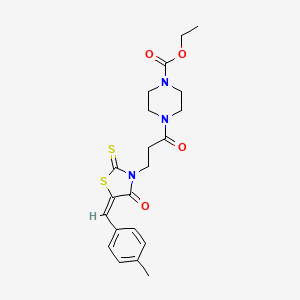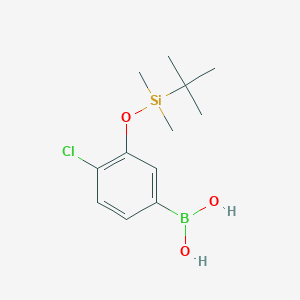
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C12H20BClO3Si and a molecular weight of 286.63 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyloxy group and a chlorophenyl group attached to the boronic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid typically involves the reaction of 4-chlorophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:
4-chlorophenylboronic acid+tert-butyldimethylsilyl chloride→3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid+HCl
The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used, and the reactions are carried out in organic solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include substituted phenylboronic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions and applications .
類似化合物との比較
Similar Compounds
4-Chlorophenylboronic Acid: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
3-t-Butyldimethylsilyloxyphenylboronic Acid: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is unique due to the presence of both the tert-butyldimethylsilyloxy group and the chlorophenyl group, which confer specific steric and electronic properties. These properties make it particularly useful in certain organic synthesis and coupling reactions .
特性
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGPJCKOCCBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
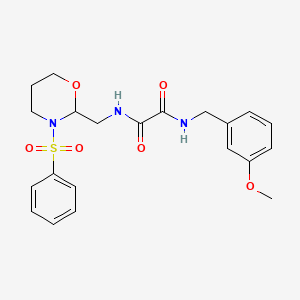
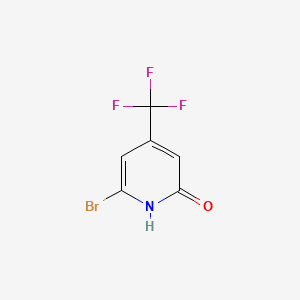
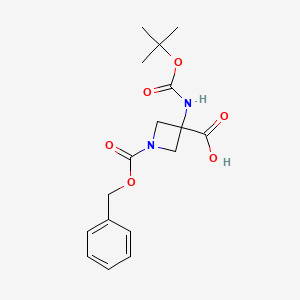
![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)

![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)
![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2460272.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)
![6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene](/img/structure/B2460275.png)


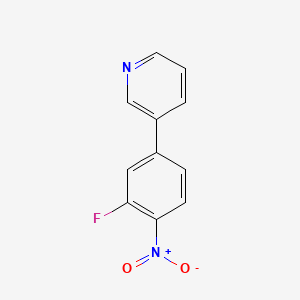
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2460279.png)
